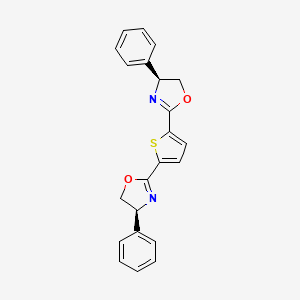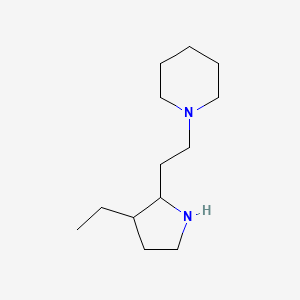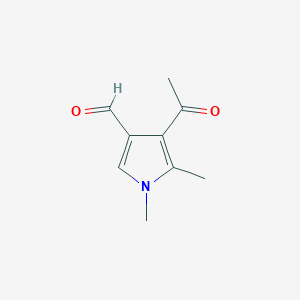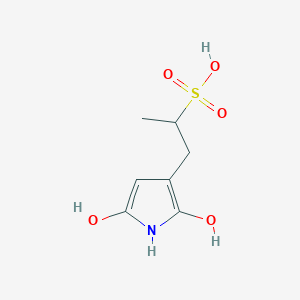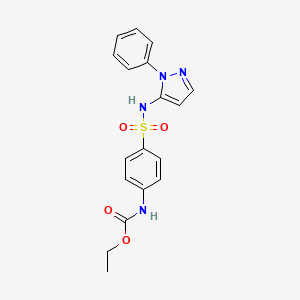
Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties
Méthodes De Préparation
The synthesis of Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound may induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Ethyl (4-(N-(1-phenyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)carbamate can be compared with other pyrazole derivatives such as:
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
3-(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and have diverse applications in medicinal chemistry.
Nitrofurylpyrazoline Derivatives: Known for their antibacterial activity, these compounds differ in their functional groups and specific biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C18H18N4O4S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
ethyl N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C18H18N4O4S/c1-2-26-18(23)20-14-8-10-16(11-9-14)27(24,25)21-17-12-13-19-22(17)15-6-4-3-5-7-15/h3-13,21H,2H2,1H3,(H,20,23) |
Clé InChI |
BYRIRFKCSGBWOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875820.png)

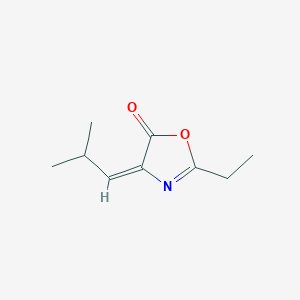
![4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875841.png)
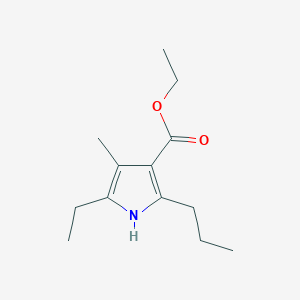
![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)
